molecular formula C23H32N4O3S B2607646 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034590-22-0

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2607646
CAS No.: 2034590-22-0
M. Wt: 444.59
InChI Key: XYKDMRDZPBJHFH-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a pyrrolidinone ring and a thiolane-piperidine moiety

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to the desired transformation. Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with pyrrolidinone or thiolane-piperidine structures, such as:

  • N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
  • 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide.

Uniqueness

What sets N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S/c1-16-4-5-18(13-20(16)27-9-2-3-21(27)28)25-23(30)22(29)24-14-17-6-10-26(11-7-17)19-8-12-31-15-19/h4-5,13,17,19H,2-3,6-12,14-15H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKDMRDZPBJHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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